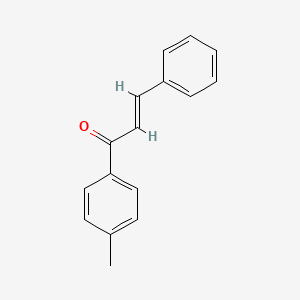

1-(4-Methylphenyl)-3-phenylprop-2-en-1-one

Description

Overview of Chalcones as α,β-Unsaturated Ketones

Chalcones are open-chain flavonoids that possess a characteristic 1,3-diphenyl-2-propen-1-one backbone. aip.orgscispace.com This structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. aip.orgscispace.com The presence of the reactive α,β-unsaturated keto-ethylenic moiety (–CO–CH=CH–) is a defining feature of chalcones and is largely responsible for their chemical reactivity and broad spectrum of biological activities. ijpsjournal.com

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation reaction. aip.orgscispace.comresearchgate.net This reaction involves the base-catalyzed condensation of an appropriate aromatic aldehyde with an aryl methyl ketone. nih.gov For instance, the parent chalcone (B49325) can be synthesized by reacting acetophenone (B1666503) and benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). aip.orgscispace.com The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide variety of chalcone derivatives by using substituted benzaldehydes and acetophenones. researchgate.netnih.gov

Chalcones, both natural and synthetic, are known to exhibit a wide range of pharmacological effects, which has made them attractive scaffolds in medicinal chemistry. ijpsjournal.comijhmr.comnih.gov Their reported activities include antibacterial, antifungal, antioxidant, anti-inflammatory, and anticancer properties. ijhmr.comnih.gov

Significance of 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one (B182554) within Chalcone Research

This compound, also known as 4'-methylchalcone, is a specific derivative within the broader chalcone family. Its structure conforms to the general chalcone framework, featuring a phenyl group on one side of the propenone linker and a 4-methylphenyl (p-tolyl) group on the other. The synthesis of this compound can be achieved via the Claisen-Schmidt condensation of benzaldehyde with 4'-methylacetophenone. mdpi.com

The significance of this compound in research is highlighted by its use as a model compound for studying the properties and potential applications of chalcones. For instance, it has been investigated for its nonlinear optical (NLO) properties. A study comparing its properties with a nitro-substituted analogue, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, explored how different substituent groups affect its linear and nonlinear optical characteristics in various solvents. researchgate.net Such research is crucial for the development of new materials for optical device applications. researchgate.net

The chemical and physical properties of this compound are well-documented.

| Property | Value |

|---|---|

| Molecular Formula | C16H14O |

| Molecular Weight | 222.28 g/mol |

| Melting Point | 69.5-75.9 °C |

| Boiling Point (Predicted) | 373.7±35.0 °C |

| Density (Predicted) | 1.078±0.06 g/cm³ |

| Solubility | Soluble in Methanol |

| CAS Number | 14802-30-3 |

Data sourced from multiple references. lookchem.comguidechem.comchemicalbook.com

The structural characteristics of this compound have been confirmed through various spectroscopic methods. For example, in the 13C NMR spectrum, the α,β-unsaturated carbonyl carbon peak appears around 189.7 ppm. mdpi.com The trans geometry of the alkene is confirmed by the coupling constant (J value) of approximately 15.7 Hz between the vinylic hydrogens in the 1H-NMR spectrum. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXZWAYXQSKEMV-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-96-8 | |

| Record name | 4'-Methylchalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methylchalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Methylchalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Methylphenyl 3 Phenylprop 2 En 1 One

Conventional Synthetic Routes

Traditional laboratory synthesis of 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one (B182554) predominantly relies on the venerable Claisen-Schmidt condensation reaction. This method offers a straightforward and effective means of constructing the characteristic α,β-unsaturated ketone core of the chalcone (B49325) structure.

Claisen-Schmidt Condensation Reaction

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. It involves the base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, leading to the formation of a chalcone. rsc.org

The synthesis of this compound specifically requires the condensation of 4-methylacetophenone and benzaldehyde (B42025). In this reaction, 4-methylacetophenone provides the enolizable ketone component, while benzaldehyde serves as the non-enolizable aldehyde.

The stoichiometry of the reactants is a critical factor influencing the reaction's efficiency and yield. Typically, equimolar amounts of the ketone and aldehyde are employed. researchgate.net However, in some instances, a slight excess of the aldehyde may be used to ensure the complete conversion of the more valuable ketone. For example, one documented acid-catalyzed procedure utilizes a molar ratio of approximately 1:0.7 of p-methylacetophenone to benzaldehyde to achieve a high yield.

Base-catalyzed conditions are frequently employed, with common bases including aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695) or methanol. jocpr.com The reaction is often initiated at a low temperature (e.g., ice bath) and then allowed to proceed at room temperature for a duration ranging from a few hours to overnight.

Acid-catalyzed synthesis provides an alternative route. A mixture of polyphosphoric acid (PPA) and sulfuric acid in a solvent such as 1,4-dioxane (B91453) has been reported to effectively catalyze the reaction at elevated temperatures (e.g., 90°C) for a period of 2 hours, resulting in a high yield of the desired chalcone.

The table below summarizes representative conditions for the conventional Claisen-Schmidt synthesis of this compound.

| Catalyst System | Reactant 1 | Reactant 2 | Molar Ratio (Ketone:Aldehyde) | Solvent | Temperature | Time | Yield (%) |

| Polyphosphoric Acid / H₂SO₄ | p-Methylacetophenone | Benzaldehyde | 1 : 0.7 | 1,4-Dioxane | 90°C | 2 h | 95% |

| Sodium Hydroxide (aq) | 4-Methylacetophenone | Benzaldehyde | 1 : 1 | Ethanol | Room Temp. | 24 h | Not specified for this specific product, but generally high for chalcones |

The mechanism of the Claisen-Schmidt condensation proceeds through a series of well-defined steps. In a base-catalyzed reaction , a hydroxide ion abstracts an acidic α-hydrogen from 4-methylacetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form a tetrahedral alkoxide intermediate. Protonation of this intermediate yields a β-hydroxy ketone (an aldol (B89426) addition product). Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of the stable, conjugated α,β-unsaturated ketone, this compound. nih.gov

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of 4-methylacetophenone, which enhances the acidity of the α-hydrogens. A weak base (such as the conjugate base of the acid catalyst or the solvent) then removes an α-hydrogen to form an enol. This enol subsequently attacks the protonated carbonyl of benzaldehyde, leading to the formation of the β-hydroxy ketone after deprotonation. Finally, acid-catalyzed dehydration yields the chalcone.

Advanced and Sustainable Synthetic Approaches

Solvent-Free Synthesis Techniques

One of the most promising sustainable strategies for chalcone synthesis is the use of solvent-free reaction conditions. These methods often involve the grinding of the solid reactants with a solid catalyst, a technique known as mechanochemistry. chemsociety.org.ng This approach not only eliminates the need for potentially harmful organic solvents but can also lead to shorter reaction times and higher yields. researchgate.net

For the synthesis of this compound, a solvent-free approach would involve grinding equimolar amounts of 4-methylacetophenone and benzaldehyde with a catalytic amount of a solid base, such as powdered sodium hydroxide. The mechanical energy from grinding facilitates the intimate mixing of the reactants and the catalyst, promoting the reaction in the solid state. This method is particularly advantageous for its simplicity, reduced waste generation, and often milder reaction conditions compared to conventional solvent-based methods.

The following table provides a conceptual comparison of conventional and solvent-free synthesis for this chalcone, highlighting the potential benefits of the latter.

| Parameter | Conventional Method | Solvent-Free Method (Grinding) |

| Solvent | Typically ethanol, methanol, or dioxane | None |

| Catalyst | Aqueous NaOH/KOH or H₂SO₄/PPA | Solid NaOH or other solid base |

| Temperature | Room temperature to 90°C | Often room temperature |

| Reaction Time | Can range from 2 to 24 hours | Often significantly shorter |

| Work-up | Typically involves extraction and solvent removal | Simpler, often just washing and filtration |

| Environmental Impact | Higher due to solvent use and waste | Lower due to absence of solvent |

Optimization of Reaction Parameters for Yield and Purity

Influence of Catalyst

The catalyst plays a pivotal role in the Claisen-Schmidt condensation, influencing both the reaction rate and the final yield. numberanalytics.com Both base and acid catalysts are employed, with alkali hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) being common choices for base-catalyzed reactions. aip.orgnumberanalytics.com The base facilitates the deprotonation of the ketone (4-methylacetophenone) to form an enolate ion, which then acts as a nucleophile. numberanalytics.com

Research has explored a variety of catalytic systems to improve yields and promote greener synthesis. For instance, solid catalysts under solvent-free conditions have gained attention. One study found that using iodine impregnated over neutral alumina (B75360) under microwave activation resulted in excellent yields (79-95%) in under two minutes. nih.gov Another investigation demonstrated that 20 mol% of solid NaOH, combined with a grinding technique, could achieve a 98% yield in just five minutes for a similar reaction. researchgate.net The use of Lewis acids, such as Boron trifluoride etherate (BF3-etherate), has also been shown to drastically increase chalcone yields, with reported ranges of 75-96%. researchgate.net

The selection of the catalyst can significantly impact the reaction's efficiency, as demonstrated by comparing different catalysts under specific conditions.

Table 1: Effect of Different Catalysts on Chalcone Synthesis Yield

| Catalyst | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH | Grinding | 5 min | 98 | researchgate.net |

| KOH | Grinding | 5 min | 85 | researchgate.net |

| Iodine/Alumina | Microwave | < 2 min | 94 | nih.gov |

| PdNPs/TiO2 | Conventional | 40 min | 99 | researchgate.net |

| KOH | Reflux | N/A | 9.2 | aip.org |

Effect of Solvent

The choice of solvent can influence reaction rates and selectivity. numberanalytics.com Traditional Claisen-Schmidt condensations often utilize protic solvents like ethanol or methanol. numberanalytics.comaip.orgmdpi.com These solvents are effective at dissolving the reactants and the alkali hydroxide catalysts. However, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are also frequently used to facilitate the reaction. numberanalytics.com

Recent advancements have focused on environmentally benign approaches, including solvent-free (neat) reactions. rsc.org Quantitative yields have been reported for Claisen-Schmidt reactions conducted without any solvent, using NaOH as the base. wikipedia.org Grinding techniques, a form of mechanochemistry, often perform the reaction neatly, which can increase yield by reducing by-products and maximizing atom efficiency. aip.orgaip.org One study directly comparing reflux in ethanol to a solvent-free grinding method for chalcone synthesis found the yield increased from 9.2% to 32.6%, respectively. aip.org

Table 2: Comparison of Solvents and Solvent-Free Conditions in Chalcone Synthesis

| Solvent | Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Reflux | KOH | 9.2 | aip.org |

| None (Grinding) | Grinding | KOH | 32.6 | aip.org |

| Methanol | Stirring (RT) | NaOH | 75 | mdpi.com |

Influence of Temperature and Reaction Time

Temperature and reaction time are interconnected parameters that must be optimized to maximize yield while minimizing the formation of side products. numberanalytics.com Conventional methods often involve stirring the reaction mixture at room temperature or heating under reflux for several hours. mdpi.com For example, one synthesis of a similar chalcone reported stirring at room temperature for 2 hours. mdpi.com Theoretical studies suggest that even a slight increase in temperature can affect which step of the reaction mechanism is the rate-controlling one. rsc.org

The advent of microwave-assisted synthesis has dramatically altered the landscape regarding reaction time. globalresearchonline.net Microwave irradiation provides uniform and selective heating, which accelerates the reaction, often reducing completion times from many hours to mere minutes, while simultaneously improving yields. globalresearchonline.net For instance, syntheses that took 10-40 hours via conventional methods could be completed in 1-5 minutes under microwave irradiation, with yields improving from 71-87% to 78-92%. frontiersin.org Another report showed a reduction in reaction time from 3 days to 30 minutes with an excellent yield of 87%. acs.org

Table 3: Comparison of Conventional vs. Microwave Methods on Reaction Time and Yield

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 12 h | Lower | |

| Microwave | 4-6 min | Higher | |

| Conventional | 10-40 h | 71-87 | frontiersin.org |

| Microwave | 1-5 min | 78-92 | frontiersin.org |

| Conventional | 24 h | Lower |

Impact of Synthetic Methodology

Conventional heating is the traditional approach but often suffers from long reaction times and lower yields. aip.orgglobalresearchonline.net Grinding is a solvent-free technique that can lead to higher yields compared to conventional methods by maximizing contact between reactants. aip.org Research comparing reflux and grinding for chalcone synthesis showed that grinding produced a significantly higher yield (32.6% vs 9.2%). aip.org

Spectroscopic Elucidation of Molecular Structure and Conformation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, offers a comprehensive view of the molecular vibrations and functional groups present in 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one (B182554).

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound provides significant insights into its molecular structure by identifying the characteristic vibrational frequencies of its functional groups. The most prominent band is observed in the range of 1665-1655 cm⁻¹, which is attributed to the stretching vibration of the α,β-unsaturated carbonyl group (C=O). This position indicates the conjugation of the carbonyl group with the propenone backbone.

The stretching vibrations of the aromatic C=C bonds in both the phenyl and 4-methylphenyl rings typically appear in the region of 1609-1449 cm⁻¹. The presence of multiple bands in this region is characteristic of the complex vibrational modes of the aromatic systems. The C-H stretching vibrations of the aromatic rings and the vinyl group are expected in the 3100-3000 cm⁻¹ region.

The out-of-plane C-H bending vibrations of the aromatic rings give rise to bands in the fingerprint region, below 1000 cm⁻¹. For instance, bands observed around 847 cm⁻¹ can be indicative of the para-substituted 4-methylphenyl ring. The trans configuration of the C=C double bond in the propenone linker is often confirmed by the presence of a characteristic out-of-plane C-H bending vibration around 990-970 cm⁻¹.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1665 | C=O stretching of α,β-unsaturated ketone |

| ~1609 | Aromatic C=C stretching |

| ~1588 | Aromatic C=C stretching |

| ~1449 | Aromatic C=C stretching |

| ~1283 | C-C stretching |

| ~1267 | C-H in-plane bending |

| ~1229 | C-H in-plane bending |

| ~1215 | C-H in-plane bending |

| ~1113 | C-H in-plane bending |

| ~1038 | C-H in-plane bending |

| ~1022 | C-H in-plane bending |

| ~990 | C-H out-of-plane bending (trans C=C) |

| ~847 | C-H out-of-plane bending (p-substituted ring) |

Note: The assignments are based on typical vibrational frequencies for chalcone (B49325) derivatives and may require theoretical calculations for precise attribution.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For chalcones like this compound, the C=C stretching vibrations of the aromatic rings and the propenone backbone are typically strong in the Raman spectrum. The symmetric stretching of the C=C bond in the vinyl group is expected to produce a prominent band.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ displays characteristic signals for the aromatic, vinylic, and methyl protons. The two vinylic protons of the propenone bridge appear as doublets in the downfield region, typically between 7.0 and 8.0 ppm. The large coupling constant (J value) of approximately 15.7 Hz for these protons confirms the trans configuration of the double bond.

The aromatic protons of the phenyl and 4-methylphenyl rings resonate in the range of 7.15 to 8.10 ppm. The protons on the 4-methylphenyl ring often appear as a pair of doublets due to their distinct chemical environments. The protons on the monosubstituted phenyl ring also show a complex multiplet pattern.

A characteristic singlet for the methyl group (CH₃) protons is observed in the upfield region, typically around 2.43 ppm. mdpi.com

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.05 | d | ~8.2 | 2H, ortho-protons of 4-methylphenyl ring |

| ~7.80 | d | ~15.7 | 1H, Vinylic proton (H-β) |

| ~7.65 | m | - | 2H, ortho-protons of phenyl ring |

| ~7.53 | d | ~15.7 | 1H, Vinylic proton (H-α) |

| ~7.42 | m | - | 3H, meta- and para-protons of phenyl ring |

| ~7.30 | d | ~8.0 | 2H, meta-protons of 4-methylphenyl ring |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the NMR instrument's field strength.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbonyl carbon (C=O) is the most downfield signal, appearing at approximately 189.90 ppm. mdpi.com The carbons of the two aromatic rings and the vinylic carbons resonate in the range of 122 to 145 ppm.

The quaternary carbons of the aromatic rings, those to which a substituent is attached, can be distinguished from the protonated carbons. The methyl carbon gives a characteristic upfield signal at around 21.60 ppm. mdpi.com

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 189.90 | C=O |

| 144.29 | Vinylic C-β |

| 143.55 | Quaternary C of 4-methylphenyl ring (attached to C=O) |

| 135.54 | Quaternary C of phenyl ring |

| 134.91 | Quaternary C of 4-methylphenyl ring (attached to methyl group) |

| 130.33 | Aromatic CH |

| 129.24 | Aromatic CH |

| 128.84 | Aromatic CH |

| 128.57 | Aromatic CH |

| 128.32 | Aromatic CH |

| 122.01 | Vinylic C-α |

Note: Assignments are based on typical chemical shifts for chalcones and may be further confirmed by 2D NMR experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the conjugated system.

Chalcones typically exhibit two main absorption bands. The more intense band, often referred to as Band I, appears at a longer wavelength and is assigned to the π → π* transition involving the entire conjugated system, including the benzoyl and cinnamoyl moieties. A second, less intense band (Band II) at a shorter wavelength is attributed to the π → π* transition primarily associated with the benzoyl group. The n → π* transition of the carbonyl group is also present but is often much weaker and may appear as a shoulder on the more intense π → π* bands.

For chalcones, the position of the absorption maxima is sensitive to the substitution pattern on the aromatic rings and the polarity of the solvent. While specific experimental UV-Vis data for this compound is not detailed in the provided search results, related chalcones show characteristic absorptions that align with these general principles.

Table 4: Expected UV-Vis Absorption Bands for this compound

| Absorption Band | Wavelength Range (nm) | Electronic Transition |

|---|---|---|

| Band I | ~300-350 | π → π* (Cinnamoyl system) |

| Band II | ~250-290 | π → π* (Benzoyl system) |

Note: The exact λmax values are dependent on the solvent used for the measurement.

Advanced Structural Determination by X-ray Diffraction

While a definitive single-crystal X-ray diffraction study for this compound was not found in the available research, analysis of closely related structures provides insight into the expected molecular geometry and crystal packing. For instance, derivatives such as (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one have been synthesized and characterized, revealing key structural features common to this class of chalcones. researchgate.net

A key feature of the conformation of these chalcones is the non-planar arrangement of the two aromatic rings. The molecule is generally twisted, with a significant dihedral angle between the plane of the 4-methylphenyl ring and the phenyl ring. In the case of (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one, this dihedral angle is 46.91 (14)°. researchgate.net This twisting is a common characteristic of chalcones and is influenced by steric hindrance between the hydrogen atoms on the aromatic rings and the propenone bridge. The central enone bridge itself tends to be nearly planar to maximize conjugation, but the attached rings are rotated out of this plane.

The way molecules of this compound and its analogues arrange themselves in a crystal is governed by various non-covalent intermolecular interactions. While strong hydrogen bonds are absent in the parent compound, weak C—H···O interactions are expected to play a role in stabilizing the crystal packing, where a hydrogen atom from one molecule interacts with the carbonyl oxygen of a neighboring molecule. In halogenated derivatives, other interactions, such as Br···Br contacts, can also be significant in dictating the supramolecular architecture. researchgate.net In some related structures, C—H···π interactions are also observed, further stabilizing the crystal lattice.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of a compound through its fragmentation pattern upon ionization.

For this compound (C₁₆H₁₄O), the exact molecular weight is 222.28 g/mol . chemicalbook.com The mass spectrum would show a molecular ion peak (M⁺·) at m/z 222, corresponding to the intact molecule that has lost one electron.

The fragmentation of chalcones under electron ionization (EI) typically involves cleavage at the bonds adjacent to the carbonyl group and within the propenone bridge. Key fragmentation pathways for this compound are expected to produce several characteristic ions. The most common cleavages result in the formation of stable acylium ions or other resonance-stabilized fragments.

Expected major fragments would likely include:

A peak at m/z 119: Resulting from the cleavage of the bond between the carbonyl carbon and the vinyl carbon, leading to the formation of the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺). This is often a very prominent peak in the mass spectra of 4'-substituted chalcones.

A peak at m/z 103: Corresponding to the styryl cation ([C₆H₅CH=CH]⁺).

A peak at m/z 91: A tropylium (B1234903) ion ([C₇H₇]⁺), which can be formed from the 4-methylphenyl group via rearrangement.

A peak at m/z 77: The phenyl cation ([C₆H₅]⁺), formed by cleavage of the styryl group.

A data table summarizing the expected key mass spectrometry fragments is presented below.

| m/z Value | Proposed Fragment Ion | Chemical Formula |

|---|---|---|

| 222 | Molecular Ion [M]⁺· | [C₁₆H₁₄O]⁺· |

| 119 | 4-Methylbenzoyl cation | [C₈H₇O]⁺ |

| 103 | Styryl cation | [C₈H₇]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Compound Names

| Systematic Name | Common Name / Synonym |

|---|---|

| This compound | 4'-Methylchalcone |

| (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 3-Bromo-4'-methylchalcone |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently applied to chalcone (B49325) derivatives to understand their stability, reactivity, and electronic properties. nih.gov

Geometry Optimization and Conformational Analysis

This step involves finding the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For chalcones, this includes determining the planarity of the molecule and the dihedral angles between the phenyl rings and the central enone bridge. researchgate.net Such studies on similar molecules often reveal an E-configuration around the C=C double bond and explore the rotational barriers of the phenyl rings. researchgate.net However, specific bond lengths, bond angles, and dihedral angles for the optimized geometry of 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one (B182554) are not documented in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and is used to predict electronic properties. While the methodology is standard, the specific energy values for HOMO, LUMO, and the resultant energy gap for this compound have not been published.

Charge Distribution Analysis (e.g., Partial Charges)

Analysis of the partial atomic charges (e.g., using Mulliken population analysis) helps in understanding the distribution of electrons within a molecule. This information is vital for identifying electrophilic and nucleophilic sites and predicting intermolecular interactions. For chalcones, the carbonyl oxygen is typically a site of negative charge. Specific charge values for each atom in this compound are not available.

Theoretical Studies of Linear Optical Properties

Theoretical calculations are essential for predicting the linear optical response of molecules, which is governed by properties like the dipole moment and polarizability.

Linear Polarizability Determination

Linear polarizability describes the tendency of the molecular charge distribution to be distorted by an external electric field. It is a fundamental property related to the refractive index and other optical phenomena. Quantitative values for the linear polarizability of this compound have not been reported in the scientific literature reviewed.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Theoretical studies employing computational and quantum chemical methods have become indispensable for understanding and predicting the nonlinear optical (NLO) properties of organic molecules. For this compound, a chalcone derivative, Density Functional Theory (DFT) has been a primary tool for investigating its NLO response. These investigations focus on molecular parameters such as hyperpolarizabilities, which are microscopic indicators of a material's potential for NLO applications like frequency conversion and optical switching.

Chalcones are recognized as promising NLO materials due to their inherent donor-π-acceptor (D-π-A) structure. The extended π-conjugation provided by the keto-vinyl group linking two aromatic rings facilitates intramolecular charge transfer (ICT), a key mechanism for enhancing NLO response. acs.orgnih.gov The specific arrangement of substituents on the phenyl rings can significantly modulate this charge transfer and, consequently, the magnitude of the NLO properties. acs.org

A detailed theoretical study on this compound (referred to as 4MP3P in the study) was conducted using DFT at the CAM-B3LYP/6-311+G(d) level to elucidate its NLO characteristics. redalyc.org This research systematically explored the first and second hyperpolarizabilities, the influence of solvent environments, and the relationship between its molecular structure and NLO activity. redalyc.org

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. Its magnitude is a critical measure of a material's potential for applications such as second-harmonic generation (SHG). Theoretical calculations provide access to both the static (at zero frequency) and dynamic (frequency-dependent) values of β.

The table below presents the calculated static first hyperpolarizability values for the compound in various environments, from the gas phase to solvents of increasing polarity. redalyc.org

| Solvent | Dielectric Constant (ε) | β_HRS_ (10⁻³⁰ esu) |

|---|---|---|

| Gas Phase | 1.00 | 7.408 |

| n-Hexane | 1.88 | 10.158 |

| Chloroform (B151607) | 4.81 | 12.825 |

| Dichloromethane | 8.93 | 13.882 |

| Acetone | 20.70 | 14.935 |

| Methanol | 32.70 | 15.424 |

| Acetonitrile | 36.64 | 15.511 |

| Water | 78.39 | 15.846 |

The second hyperpolarizability (γ), also known as the third-order hyperpolarizability, governs third-order NLO phenomena like third-harmonic generation and two-photon absorption. A large γ value is desirable for applications in optical limiting and all-optical switching. elsevierpure.comresearchgate.net

Computational studies on this compound have quantified its second hyperpolarizability. The average value of γ was calculated using the DFT/CAM-B3LYP/6-311+G(d) level of theory. redalyc.org The results indicate that the molecule possesses a notable third-order NLO response. The magnitude of γ, similar to β, is influenced by the electronic structure and the extent of charge delocalization within the molecule. redalyc.org

The calculated static second hyperpolarizability values in different solvent environments are compiled in the following table. redalyc.org

| Solvent | Dielectric Constant (ε) | γ (10⁻³⁶ esu) |

|---|---|---|

| Gas Phase | 1.00 | 17.062 |

| n-Hexane | 1.88 | 22.280 |

| Chloroform | 4.81 | 27.170 |

| Dichloromethane | 8.93 | 29.090 |

| Acetone | 20.70 | 31.060 |

| Methanol | 32.70 | 32.020 |

| Acetonitrile | 36.64 | 32.210 |

| Water | 78.39 | 32.810 |

The NLO properties of molecules are often measured in solution, and the surrounding solvent can significantly alter their electronic structure and, consequently, their hyperpolarizabilities. redalyc.org The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant (ε). redalyc.orgwikipedia.org

For this compound, the PCM model was employed to study the influence of various protic and aprotic solvents on its NLO parameters. redalyc.org The results consistently show that as the dielectric constant of the solvent increases, the values for the dipole moment, first hyperpolarizability (β), and second hyperpolarizability (γ) also increase. redalyc.org For instance, the static β_HRS_ value more than doubles, increasing from 7.408 x 10⁻³⁰ esu in the gas phase to 15.846 x 10⁻³⁰ esu in water. redalyc.org A similar trend is observed for the static second hyperpolarizability (γ), which rises from 17.062 x 10⁻³⁶ esu to 32.810 x 10⁻³⁶ esu under the same conditions. redalyc.org

This trend indicates that polar solvents stabilize the charge-separated excited states of the molecule more effectively than nonpolar solvents, which in turn enhances the intramolecular charge transfer and boosts the NLO response. redalyc.orgresearchgate.net The study highlights that the first hyperpolarizability exhibits a greater sensitivity to the solvent environment compared to the linear polarizability. redalyc.org

The relationship between molecular structure and NLO properties is a cornerstone of designing new materials for photonic applications. In chalcones, this relationship is primarily dictated by the nature of the donor and acceptor groups attached to the phenyl rings and the efficiency of the π-conjugated bridge. acs.org

To understand this correlation for this compound, its NLO properties were compared with those of a structurally similar chalcone, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (4NP3P). redalyc.org This comparison effectively isolates the impact of the substituent on the benzoyl moiety, replacing the weak electron-donating methyl group (-CH₃) with a strong electron-accepting nitro group (-NO₂). redalyc.org

The computational results revealed that the substitution of -CH₃ with -NO₂ significantly enhances the NLO properties. redalyc.org For example, in water, the static β_HRS_ value for the nitro-substituted chalcone (26.53 x 10⁻³⁰ esu) is 67% higher than that of the methyl-substituted compound (15.846 x 10⁻³⁰ esu). redalyc.org This enhancement is attributed to the increased intramolecular charge transfer character in the molecule with the stronger acceptor group. The -NO₂ group creates a more pronounced D-π-A system, leading to a larger change in dipole moment upon excitation and, consequently, a greater NLO response. acs.orgredalyc.org This finding underscores the principle that strengthening the donor/acceptor capabilities within the chalcone framework is an effective strategy for augmenting NLO activity. redalyc.org

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Reactions

The conjugated system in 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (B182554) creates two sites susceptible to nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). The molecule can also act as an electrophile in cycloaddition reactions.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. wikipedia.orgadichemistry.commasterorganicchemistry.com In this reaction, a nucleophile (Michael donor) attacks the electrophilic β-carbon of the conjugated system. libretexts.org This process is thermodynamically controlled and is favored over the kinetically controlled 1,2-addition to the carbonyl group, especially at higher temperatures. adichemistry.com

A significant application of this reactivity is the synthesis of pyrazoline derivatives. thepharmajournal.comdergipark.org.tr The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) proceeds via a Michael addition, followed by an intramolecular cyclization and dehydration to yield the stable five-membered pyrazoline ring. core.ac.uknih.gov This transformation is a cornerstone for creating a diverse range of heterocyclic compounds. dergipark.org.tr

The general mechanism involves the initial attack of the hydrazine on the β-carbon, leading to an intermediate that then undergoes cyclization. The reaction is often carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid or base to facilitate the reaction. dergipark.org.trcore.ac.uk

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones via Michael Addition

| Chalcone (B49325) Precursor | Reagent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Chalcones | Hydrazine Hydrate | Ethanol, Acetic Acid, Reflux | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole derivatives | High | dergipark.org.tr |

| Substituted Chalcones | Hydrazine Hydrate | Ethanol, NaOH, Reflux | Pyrazoline derivatives | Not specified | core.ac.uk |

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.comyoutube.com In this context, the α,β-unsaturated system of this compound allows it to function as a dienophile. researchgate.net The reaction involves the concerted interaction of the four π-electrons of the diene with the two π-electrons of the chalcone's alkene component. wikipedia.org

The reactivity in Diels-Alder reactions is enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com The carbonyl group in the chalcone structure serves this purpose, activating the double bond for cycloaddition. Research has demonstrated the successful reaction of chalcones with various dienes, such as cyclopentadiene (B3395910) and 2,3-dimethylbutadiene, often under thermal conditions or with Lewis acid catalysis to afford cyclohexene (B86901) derivatives. nih.govresearchgate.net For instance, studies on 2'-hydroxychalcones have shown that cycloaddition can be effectively promoted using catalyst systems like CoI2/ZnI2/Bu4NBH4. nih.gov

Table 2: Examples of Diels-Alder Reactions with Chalcone Dienophiles

| Dienophile | Diene | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxy chalcone | 2,3-Dimethylbutadiene | CoI2/8/ZnI2/Bu4NBH4 | Cycloadduct | 99 (Isolated) | nih.gov |

| 2'-Hydroxychalcone | Isoprene | B(OPh)3/R-BINOL complex | Cycloadduct | 65 | acs.org |

The carbonyl group in this compound is a key site for nucleophilic attack, leading to a variety of derivatives. One of the most common reactions is the condensation with hydroxylamine (B1172632) (NH₂OH) to form an oxime. wikipedia.orgyoutube.com This reaction is a standard method for the characterization and protection of carbonyl compounds. nih.gov

The reaction typically proceeds by treating the chalcone with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521), to liberate the free hydroxylamine. nih.govresearchgate.netscribd.com The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N-OH functional group characteristic of an oxime. wikipedia.org The resulting product for the parent compound is named 1-(4-Methylphenyl)-3-phenyl-2-propen-1-one oxime. nih.gov

Table 3: General Conditions for Oxime Synthesis from Carbonyl Compounds

| Carbonyl Compound | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Hydroxylamine Hydrochloride, Bi₂O₃ | Grinding, Room Temp | Oxime | 60-98 | nih.gov |

| Aldehyde/Ketone | Hydroxylamine Hydrochloride, Pyridine | Alcohol, Reflux | Oxime | Low (Classical Method) | nih.gov |

Functional Group Transformations

Beyond reactions at the conjugated system, the functional groups of this compound can be directly transformed to introduce new chemical properties.

The ethylenic double bond in the propenone bridge is susceptible to electrophilic addition, most notably halogenation. The bromination of chalcones is a well-established reaction that typically involves the addition of bromine across the C=C double bond to yield an α,β-dibromo derivative. digitellinc.comdigitellinc.comnih.gov

The reaction is often carried out by treating the chalcone with a solution of bromine in a suitable solvent like chloroform (B151607) or acetic acid. nih.govresearchgate.net The reaction proceeds via a bromonium ion intermediate, followed by the attack of a bromide ion to give the vicinal dibromide. For instance, reacting this compound with bromine in chloroform yields 2,3-dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one. nih.gov This dibromide can then serve as a versatile intermediate for the synthesis of other compounds, such as α-bromo chalcones, through dehydrobromination. nih.gov Greener methods utilizing hydrobromic acid and hydrogen peroxide have also been developed for this transformation. digitellinc.comdigitellinc.com

Table 4: Bromination of this compound

| Reactant | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound | Bromine (1 mmol) | Chloroform | 2,3-Dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one | nih.gov |

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. The two reducible sites are the carbonyl group (C=O) and the alkene group (C=C).

Selective reduction of the carbonyl group to a secondary alcohol, yielding an allylic alcohol, can be achieved with certain reducing agents. However, more powerful reducing agents can reduce both functional groups. Sodium borohydride (B1222165) (NaBH₄) is a common reagent used for the reduction of aldehydes and ketones. youtube.comnumberanalytics.com While it is generally chemoselective for carbonyls, under certain conditions, NaBH₄ can also reduce the conjugated double bond of chalcones, leading to a saturated alcohol where both the C=O and C=C bonds have been reduced. researchgate.netresearchgate.net More potent reducing agents like lithium aluminum hydride (LAH) will readily reduce both the aldehyde/ketone and the conjugated double bond to furnish the corresponding saturated alcohol. youtube.com

Table 5: Reduction Products of α,β-Unsaturated Carbonyls

| Reagent | Functional Group(s) Reduced | Typical Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | C=O and C=C | Saturated Alcohol | researchgate.netresearchgate.net |

Cyclization Reactions for Heterocyclic Scaffolds

The α,β-unsaturated ketone moiety in this compound serves as an excellent electrophilic substrate for reactions with binucleophilic reagents, leading to the formation of a diverse array of heterocyclic compounds. These cyclization reactions are fundamental in medicinal chemistry, as they provide access to scaffolds with a wide range of biological activities.

One of the most common cyclization reactions involving chalcones is the synthesis of pyrazolines , which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of this compound with hydrazine hydrate (NH₂NH₂) in an acidic medium, such as acetic acid or formic acid, leads to the formation of pyrazoline derivatives. revistabionatura.orgnih.govresearchgate.net The reaction proceeds through an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. revistabionatura.org The general scheme for this reaction is depicted below:

Reaction Scheme for Pyrazoline Synthesis:

Reactants: this compound, Hydrazine Hydrate

Conditions: Acidic medium (e.g., acetic acid), reflux

Product: 5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

| Reactant 1 | Reactant 2 | Conditions | Product | Heterocyclic Scaffold |

| This compound | Hydrazine Hydrate | Reflux in acetic or formic acid | 5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Pyrazoline |

| This compound | Urea (B33335) or Thiourea (B124793) | Basic or acidic conditions | 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one/thione | Pyrimidine (B1678525) |

Furthermore, this compound can be utilized in the synthesis of pyrimidines , which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The synthesis of pyrimidine derivatives from chalcones is typically achieved through their reaction with urea (H₂NCONH₂) or thiourea (H₂NCSNH₂) in the presence of a suitable catalyst. nih.gov This reaction, often a variation of the Biginelli reaction, involves the condensation of the chalcone with the amidine functionality of urea or thiourea, followed by cyclization and oxidation to form the aromatic pyrimidine ring. The resulting pyrimidine derivatives are of significant interest due to their presence in a wide range of biologically active compounds.

Role as a Key Intermediate in Complex Organic Synthesis

The utility of this compound extends beyond the synthesis of simple heterocyclic systems; it also serves as a crucial intermediate in the multi-step synthesis of more complex and biologically active molecules. researchgate.net Its ability to be readily converted into various heterocyclic scaffolds makes it a valuable starting material for the construction of compounds with potential therapeutic applications. cymitquimica.comnih.gov

For instance, the synthesis of certain bioactive pyrazoline derivatives often commences with the preparation of the corresponding chalcone precursor. In a typical multi-step synthesis, 4-methylacetophenone is reacted with benzaldehyde (B42025) in a Claisen-Schmidt condensation to produce this compound. This chalcone then acts as a key intermediate, which is subsequently subjected to cyclization with a substituted hydrazine to yield a pyrazoline derivative with specific biological activities, such as antimicrobial or anti-inflammatory properties. revistabionatura.org

The significance of this compound as a key intermediate is highlighted in the synthesis of various pharmaceutical leads. The pyrazoline and pyrimidine cores generated from this chalcone can be further functionalized. For example, the nitrogen atoms in the pyrazoline ring can be acylated or alkylated, and the phenyl rings of the original chalcone can be substituted to modulate the biological activity of the final product. This modular approach, where the chalcone serves as a central building block, allows for the systematic development of new chemical entities with improved pharmacological profiles.

The following table outlines the role of this compound as an intermediate in a representative multi-step synthesis of a bioactive heterocyclic compound:

| Synthesis Step | Starting Material(s) | Intermediate | Reagents and Conditions | Final Product (Example) | Application of Final Product |

| 1 | 4-Methylacetophenone, Benzaldehyde | This compound | Base catalyst (e.g., NaOH or KOH), Ethanol | - | - |

| 2 | This compound, Hydrazine Hydrate | - | Acetic acid, Reflux | 5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Precursor for bioactive agents |

| 3 | 5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, Acyl chloride | - | Base, Solvent | N-Acyl-5-phenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Potential therapeutic agent |

This demonstrates that this compound is not merely a simple organic molecule but a versatile platform for the synthesis of a wide range of complex and potentially bioactive compounds.

Structure Property Relationships and Substituent Effects

Influence of Aromatic Substituents on Electronic Properties

The electronic properties of 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one (B182554) are significantly influenced by the nature and position of substituents on its aromatic rings. researcher.lifecumhuriyet.edu.tr The chalcone (B49325) framework consists of two aromatic rings (often designated as ring A and ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The presence of electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, thereby affecting its reactivity, spectral properties, and biological interactions. mdpi.com

For instance, the methyl group at the para-position of the benzoyl moiety (ring A) in this compound is an electron-donating group. This group increases the electron density on the adjacent carbonyl group. Conversely, substituents on the phenyl ring (ring B) can modulate the electrophilicity of the β-carbon in the enone system. Studies on various chalcone derivatives have shown that electron-withdrawing groups on ring B enhance the Michael acceptor character of the α,β-unsaturated ketone, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these electronic effects. researcher.lifecumhuriyet.edu.tr Such calculations can predict changes in molecular orbitals, dipole moments, and polarizability resulting from different substitution patterns. researcher.lifecumhuriyet.edu.tr For example, the introduction of a strong electron-withdrawing group like a nitro group, as seen in the related compound (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, can significantly alter the electronic distribution and enhance nonlinear optical properties compared to the methyl-substituted analogue. researchgate.net

Stereochemical Influence of the α,β-Unsaturated Ketone Moiety ((E)-Configuration)

The planarity of the enone system is crucial for conjugation and, consequently, for the electronic properties of the compound. The (E)-configuration allows for a more extended planar conformation, facilitating π-electron delocalization across the entire molecule, from one aromatic ring to the other through the carbonyl group. This extended conjugation is responsible for the characteristic UV-Vis absorption spectra of chalcones. biointerfaceresearch.com

X-ray crystallography studies of related chalcone derivatives confirm the prevalence of the (E) configuration. researchgate.netresearchgate.net The torsional angles within the molecule, particularly between the aromatic rings and the enone bridge, determine the degree of planarity and can be influenced by steric hindrance from bulky substituents. researchgate.net The defined spatial arrangement of the aromatic rings and the carbonyl group in the (E)-isomer is critical for its interaction with biological targets, such as enzymes and receptors. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. For chalcones like this compound, QSPR models are valuable tools for predicting properties and guiding the design of new derivatives with desired characteristics.

Application of Hammett Substituent Constants

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. researchgate.netwikipedia.orglibretexts.org It relates the logarithm of the reaction rate or equilibrium constant of a substituted aromatic compound to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

In the context of chalcones, Hammett constants (σ) are used to correlate the electronic effects of substituents on the aromatic rings with various properties. science.gov For example, a positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net Studies have shown that the rates of certain reactions, such as the addition of thiols to the enone system, can be correlated with the Hammett σ values of the substituents on the phenyl ring. nih.gov Multiple regression analyses have demonstrated that the cytotoxicity of some chalcone series towards cancer cells increases with an elevation in the Hammett sigma (σ) values of the substituents. nih.gov

Correlation with F and R Parameters through Regression Analysis

Regression analysis using F and R parameters allows for a more detailed understanding of how substituents on the aromatic rings of this compound and related chalcones influence their properties. This dual-parameter approach can provide better correlations than the single-parameter Hammett equation, especially when resonance effects are significant. science.gov By dissecting the electronic effects into these two components, researchers can more accurately predict the impact of a given substituent and rationally design molecules with tailored electronic properties.

Applications in Advanced Materials Science

Development of Organic Nonlinear Optical Materials

Organic compounds like 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one (B182554) are being intensively investigated for their potential as nonlinear optical (NLO) materials. researchgate.net The ease with which their molecular structure can be modified allows for the fine-tuning of their optical properties, a significant advantage over many inorganic materials. researchgate.net Chalcones, in general, are recognized for their NLO capabilities, which are crucial for applications in optical computing, photonics, and optoelectronics.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding and predicting the NLO properties of chalcone (B49325) derivatives, including this compound. researchgate.netresearchgate.net These computational analyses help in elucidating the relationship between molecular structure and NLO activity, guiding the design of new materials with enhanced performance. researchgate.net

Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This process is fundamental for producing laser light at new frequencies.

(E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, also referred to as 4MP3P in some literature, has been a subject of study for its linear and nonlinear optical properties. researchgate.net The NLO response in chalcones is largely attributed to the intramolecular charge transfer between the donor and acceptor groups, facilitated by the π-conjugated system. The specific arrangement and nature of substituent groups on the phenyl rings can significantly influence the SHG efficiency. While detailed experimental SHG efficiency data for this specific compound is not widely published, studies on closely related chalcone derivatives provide strong evidence for its potential.

The promising NLO properties of this compound and its derivatives indicate their suitability for integration into various photonic and optoelectronic devices. These materials could be used as components in optical switches, modulators, and frequency converters. The ability to manipulate light at the molecular level opens up possibilities for the development of next-generation technologies for telecommunications and information processing. The structural tunability of chalcones is a primary advantage, allowing for the optimization of their optoelectronic characteristics by modifying substituent groups on the aromatic rings. um.edu.my

Charge Transport Properties in Organic Electronics

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells, is critically dependent on the charge transport characteristics of the constituent organic materials. um.edu.my Chalcones, including this compound, possess a molecular structure that can facilitate the transport of charge carriers (electrons and holes). um.edu.my

The core structure of chalcones, featuring an α,β-unsaturated carbonyl system flanked by two aromatic rings, provides a pathway for charge delocalization. nih.gov This delocalized π-electron system is fundamental to their ability to transport charge. jchemrev.com The efficiency of charge transport can be assessed by examining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap is generally indicative of a material's suitability for efficient charge transfer processes. um.edu.my For instance, studies on other chalcone derivatives have shown energy gaps in the range of 3.1 to 3.4 eV, suggesting their potential for use in optoelectronic devices. um.edu.my The presence of electron-donating or electron-withdrawing groups on the phenyl rings of the chalcone scaffold can modulate these energy levels and, consequently, the charge transport properties. nih.gov

Crystal Engineering for Enhanced Material Performance

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. In the context of materials science, controlling the arrangement of molecules in the solid state is crucial as it directly influences the bulk properties of the material, including its optical and electronic behavior. For chalcones like this compound, the molecular packing in the crystal lattice is governed by weak intermolecular interactions such as C—H⋯O and π–π stacking interactions. nih.govresearchgate.net

The planarity of the molecule, dictated by the dihedral angle between the two phenyl rings, is a key structural parameter. nih.govresearchgate.net A more planar conformation can enhance π-orbital overlap between adjacent molecules, which is often beneficial for charge transport. However, crystal structures of various chalcone derivatives show a wide range of dihedral angles, indicating that the molecules are often not perfectly planar. nih.govnih.govresearchgate.netnih.gov

By strategically modifying the molecular structure, for example, by introducing specific substituent groups, it is possible to direct the self-assembly of the molecules into a desired crystal packing arrangement. This control over the supramolecular architecture is the essence of crystal engineering and is a powerful tool for optimizing the performance of materials for specific applications in advanced materials science.

| Compound | Crystal System | Space Group | Dihedral Angle between Phenyl Rings (°) | Key Intermolecular Interactions |

|---|---|---|---|---|

| (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Triclinic | P-1 | 46.91(14) | Br⋯Br interactions |

| (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Monoclinic | P21/c | 47.0(5) | C—H⋯π interactions |

| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | Monoclinic | P21/c | 23.49(15) | C—H⋯O interactions |

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Monoclinic | P21/c | Nearly parallel | C—H⋯O, C—H⋯F, π–π interactions |

Q & A

Q. What are the common synthetic routes for 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde under basic conditions. A standard procedure involves:

- Dissolving 4-methylacetophenone (1 mmol) and benzaldehyde (1 mmol) in ethanol.

- Adding aqueous NaOH (0.03 mol) as a catalyst at 0–50°C .

- Stirring the mixture for 2–3 hours at room temperature, followed by isolation via precipitation or solvent evaporation.

Variants include using KOH in ethanol or methanol for improved yield . For brominated derivatives, bromine can be added post-synthesis in chloroform, followed by triethylamine treatment to eliminate HBr .

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : The enone system (α,β-unsaturated ketone) shows characteristic signals:

- FT-IR : Strong absorption bands at ~1650–1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

- Mass Spectrometry (MS) : Molecular ion peak ([M⁺]) matching the molecular weight (266.3 g/mol) and fragmentation patterns consistent with the chalcone backbone .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Grow crystals via slow evaporation (e.g., acetone/ethanol) .

- Collect diffraction data using a diffractometer (Cu-Kα or Mo-Kα radiation).

- Refinement : Use programs like SHELXL for structure solution and refinement. Key parameters include:

- Validate using CIF files deposited in repositories like the Cambridge Structural Database (CSD) .

Q. How can DFT calculations integrate with experimental data to predict electronic properties?

- Computational Setup :

- Validation :

- Applications :

Q. How should researchers address contradictions in crystallographic data across studies?

- Source Identification :

- Methodological Adjustments :

- Cross-Validation :

Q. Methodological Notes

- Synthesis : Optimize solvent/base combinations (e.g., ethanol-KOH vs. methanol-NaOH) to balance reaction rate and purity .

- Crystallography : For poorly diffracting crystals, try cryocooling (100 K) to reduce thermal motion .

- DFT : Include solvent effects (e.g., PCM model) for accurate comparison with experimental UV-Vis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.